REACTION_SMILES
|
[CH3:19][C:20](=[O:21])[O-:22].[CH3:30][C:31](=[O:32])[OH:33].[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][O:9][c:10]2[cH:11][cH:12][c:13]([CH:14]=[O:15])[cH:16][cH:17]2)[cH:6][cH:7]1.[Na+:18].[S:23]1[C:24](=[S:25])[NH:26][C:27](=[O:28])[CH2:29]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][O:9][c:10]2[cH:11][cH:12][c:13]([CH:14]=[C:29]3[S:23][C:24](=[S:25])[NH:26][C:27]3=[O:28])[cH:16][cH:17]2)[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccc(OCc2ccc(Cl)cc2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CSC(=S)N1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC(=S)SC1=Cc1ccc(OCc2ccc(Cl)cc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |